N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Overview
Description
N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, also known as BRD0705, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
Mechanism of Action
N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a potent inhibitor of the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide disrupts the binding of BET proteins to acetylated histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide are complex and depend on the specific cell type and disease being studied. In general, N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to have anti-inflammatory and anti-tumor effects, as well as effects on cardiovascular function. N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory disease. N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has also been shown to improve cardiovascular function in animal models of heart disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide for lab experiments is its potency and specificity for BET proteins. N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been optimized for high yield and purity, making it a valuable tool for studying the function of BET proteins in vitro and in vivo. However, one limitation of N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure that the compound is used safely and effectively in lab experiments.
Future Directions
There are many potential future directions for the study of N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide and BET inhibition. One area of interest is the development of more potent and selective BET inhibitors, which could have even greater therapeutic potential. Another area of interest is the identification of specific diseases and cellular pathways that are particularly sensitive to BET inhibition. Finally, the use of N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide in combination with other drugs or therapies could lead to new treatments for a variety of diseases.
Scientific Research Applications
N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been used extensively in scientific research as a tool to study the function of BET proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases. By inhibiting BET proteins, N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide can be used to study the downstream effects of BET inhibition on gene expression and cellular function. N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has been used in a variety of cell-based assays and animal models to study its effects on various diseases, including cancer, inflammation, and cardiovascular disease.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(2,3-dioxoindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-10-4-3-5-11(8-10)18-14(20)9-19-13-7-2-1-6-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNDRWLTRHMNMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366684 | |
Record name | N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
CAS RN |
518350-20-4 | |
Record name | N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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